4-Methylfuro[3,2-g]chromen-7-one
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Overview
Description
4-Methylfuro[3,2-g]chromen-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800. It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound is a member of the furocoumarin family, which are naturally occurring organic compounds found in various plants. Furocoumarins are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylfuro[3,2-g]chromen-7-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 7H-furo(3,2-g)(1)benzopyran-7-one as a starting material, which is then subjected to methylation reactions to introduce the methyl group at the 4-position . The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylfuro[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown potential in the treatment of skin disorders, such as psoriasis and vitiligo, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylfuro[3,2-g]chromen-7-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the treatment of skin disorders, where the compound can inhibit the proliferation of abnormal skin cells. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Methylfuro[3,2-g]chromen-7-one can be compared with other similar compounds in the furocoumarin family, such as:
Bergapten (5-Methoxypsoralen): Known for its use in photochemotherapy for skin disorders.
Imperatorin: Exhibits various biological activities, including anti-inflammatory and anticancer properties.
Heraclenin: Known for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and its diverse range of biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
4-methylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c1-7-8-2-3-12(13)15-11(8)6-10-9(7)4-5-14-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRWGCJWLAYAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166592 |
Source
|
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-89-7 |
Source
|
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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